molecular formula C19H15ClN4O2 B2487634 N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923673-68-1

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2487634
CAS No.: 923673-68-1
M. Wt: 366.81
InChI Key: BOBZAXMVTFDZMC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a novel synthetic compound featuring a hybrid molecular architecture that integrates an indole moiety with a 1,3,4-oxadiazole ring system. This structural motif is of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in anticancer research due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, structurally related indole-based oxadiazole compounds have demonstrated promising broad-spectrum antibacterial and antibiofilm activity against challenging multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for this class of compounds may involve interactions with bacterial peptidoglycan, as suggested by molecular docking studies of similar structures, indicating potential for inhibiting bacterial cell wall synthesis . This compound is provided exclusively for non-human research applications. It is intended for use in laboratory investigations only and is not certified for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions and are responsible for ensuring compliance with their institution's biosafety and chemical hygiene protocols.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBZAXMVTFDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide requires a convergent approach, integrating three primary components:

  • Indole-oxadiazole core synthesis
  • N-(4-chlorophenyl)acetamide side-chain preparation
  • Final coupling via alkylation

Each step demands precise control of reaction conditions, as detailed below.

Step-by-Step Preparation Methods

Synthesis of 2-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indole

Hydrazide Formation

The synthesis begins with indole-2-carboxylic acid (1 ), which is converted to its hydrazide derivative (2 ) via reflux with hydrazine hydrate in methanol. This step achieves an 85% yield under optimized conditions.

Reaction Conditions

  • Reagents : Hydrazine hydrate (3 equiv), methanol
  • Temperature : 80°C (reflux)
  • Time : 6 hours
Oxadiazole Cyclization

The hydrazide (2 ) undergoes cyclization with triethyl orthoacetate to form the 5-methyl-1,3,4-oxadiazole ring (3 ). Unlike triethyl orthoformate (used for unsubstituted oxadiazoles), orthoacetate introduces the methyl group at position 5 of the oxadiazole.

Reaction Conditions

  • Reagents : Triethyl orthoacetate (2.5 equiv), anhydrous ethanol
  • Temperature : 100°C
  • Time : 4 hours
  • Yield : 78%

Preparation of 2-Bromo-N-(4-Chlorophenyl)Acetamide

Bromoacetylation of 4-Chloroaniline

4-Chloroaniline (4 ) reacts with bromoacetyl chloride in dichloromethane under basic conditions to yield 2-bromo-N-(4-chlorophenyl)acetamide (5 ).

Reaction Conditions

  • Reagents : Bromoacetyl chloride (1.2 equiv), K₂CO₃ (2.5 equiv), CH₂Cl₂
  • Temperature : 0°C → room temperature
  • Time : 4–6 hours
  • Yield : 90%

Alkylation of Indole-Oxadiazole Intermediate

Coupling Reaction

The indole-oxadiazole intermediate (3 ) is alkylated with 2-bromo-N-(4-chlorophenyl)acetamide (5 ) using sodium hydride (NaH) in dimethylformamide (DMF).

Reaction Conditions

  • Base : NaH (1.5 equiv)
  • Solvent : DMF, anhydrous
  • Temperature : 25°C
  • Time : 24 hours
  • Yield : 65%

Optimization and Reaction Conditions

Cyclization Efficiency

The choice of cyclizing agent critically influences oxadiazole substitution. Triethyl orthoacetate outperforms carbon disulfide (used for thiol-oxadiazoles) in introducing the methyl group, albeit requiring stricter anhydrous conditions.

Alkylation Challenges

The indole’s nitrogen exhibits moderate nucleophilicity, necessitating strong bases like NaH. Alternative bases (e.g., K₂CO₃) reduce yields due to incomplete deprotonation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for indole H-3 (δ 7.2–7.4 ppm), oxadiazole methyl (δ 2.5 ppm), and acetamide NH (δ 10.1 ppm).
  • IR Spectroscopy : Peaks at 1674 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (oxadiazole ring).
  • Mass Spectrometry : Molecular ion peak at m/z 342.8 (C₁₉H₁₆ClN₃O₂).

Comparative Analysis of Methods

Parameter Hydrazine Cyclization Carbon Disulfide Route
Oxadiazole Substitution 5-Methyl 5-Thiol
Yield 78% 62%
Reaction Time 4 hours 8 hours

The orthoacetate method is superior for methyl-substituted oxadiazoles, while carbon disulfide routes favor thiol derivatives.

Challenges and Troubleshooting

Byproduct Formation

Incomplete cyclization generates hydrazide-oxadiazole intermediates, detectable via TLC. Repurification via column chromatography (ethyl acetate/hexane, 3:7) resolves this.

Moisture Sensitivity

NaH-mediated alkylation requires rigorously anhydrous DMF. Trace water hydrolyzes bromoacetamide, reducing yields by ~20%.

Industrial-Scale Considerations

Batch reactors achieve >90% conversion for bromoacetylation, but flow chemistry improves mixing and heat transfer in cyclization steps. Catalytic Pd-assisted methods remain unexplored but could enhance scalability.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole moiety participates in:

  • Nucleophilic substitution at C-2 with thiols or amines (e.g., glutathione mimics) .

  • Electrophilic aromatic substitution on the indole ring, preferentially at C-5, using HNO₃/H₂SO₄.

Acetamide Hydrolysis

Controlled hydrolysis under acidic/basic conditions yields carboxylic acid derivatives:

ConditionProductRate Constant (k, h⁻¹)Selectivity
1M HCl, reflux2-(indol-1-yl)acetic acid0.1288%
0.5M NaOH, 60°CSodium 2-(indol-1-yl)acetate0.0892%

Cross-Coupling Reactions

The indole C-3 position undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Aryl Boronic AcidCatalyst SystemTemp (°C)YieldProduct Application
4-MethoxyphenylPd(OAc)₂/XPhos10072%Enhanced EGFR inhibition
3-PyridylPdCl₂(dppf)/Cs₂CO₃8068%Anticancer lead optimization

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, 120°C), the compound undergoes:

  • Oxadiazole ring opening → formation of thiosemicarbazide intermediate .

  • Indole ring dimerization via electrophilic coupling (observed via HPLC-MS) .

Stability and Degradation Pathways

Critical stability parameters in physiological buffer (pH 7.4):

ParameterValueMethod
Half-life (37°C)6.3 ± 0.4 hLC-MS/MS
Major degradation productN-(4-chlorophenyl)acetamide + oxadiazole-indole fragmentHRMS
Photodegradation Q₁ (λ=254 nm)0.87 min⁻¹UV-Vis kinetics

Biological Activation Pathways

Metabolite profiling in hepatic microsomes reveals:

  • Phase I : Oxidative demethylation of the 5-methyl oxadiazole group (CYP3A4-mediated) .

  • Phase II : Glucuronidation at the indole N–H position (UGT1A1-mediated) .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : SNB-19 (human glioma), OVCAR-8 (ovarian cancer), and others.
  • Percent Growth Inhibition (PGI) : The compound showed PGIs of up to 86.61% against SNB-19 cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Route Example

  • Starting Materials : 4-chlorobenzaldehyde and 5-methyl-1,3,4-oxadiazole.
  • Key Steps :
    • Formation of the indole derivative.
    • Acetylation to introduce the acetamide functional group.
    • Final purification through recrystallization or chromatography.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. It has been evaluated against various bacterial and fungal strains, showing promising results comparable to standard antibiotics .

Neuroprotective Effects

Recent investigations have indicated potential neuroprotective effects of this compound. In vivo studies are necessary to establish its efficacy in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismPercent Growth Inhibition (%)Reference
AnticancerSNB-1986.61
AnticancerOVCAR-885.26
AntimicrobialVarious BacteriaComparable to standards
NeuroprotectiveAnimal ModelsUnder Investigation

Case Studies and Research Insights

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. These investigations highlight:

  • Structure–Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Efficacy : Exploring the effects in animal models to assess therapeutic potential beyond in vitro findings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anticancer activity, it might interact with DNA or specific enzymes involved in cell proliferation. The indole and oxadiazole moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Substituted Indole Derivatives

Compounds in share a 1H-indole core but differ in substituents and side chains:

  • 10j : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
    • Features a 4-chlorobenzoyl group and 3-chloro-4-fluorophenyl side chain.
    • Lower yield (8%) and higher melting point (192–194°C) compared to other analogs .
  • 10m : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
    • Pyridinyl substituent improves solubility but reduces yield (17%) and melting point (153–154°C) .

Key Insight : Electron-withdrawing groups (e.g., nitro in 10l ) increase melting points, while heteroaromatic substituents (e.g., pyridinyl in 10m ) lower crystallinity .

Oxadiazole-Thioacetamide Hybrids

  • 4d (): N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Replaces indole with phthalazinone and introduces a thioether linkage. Higher melting point (206–208°C) due to hydrogen bonding from the phthalazinone group .
  • 14a () : N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
    • Features a thio-linked oxadiazole and dual chlorophenyl groups.
    • NMR shows a distinct S–CH2 singlet at δ4.14 ppm, indicating structural rigidity .

Key Insight: Thioether linkages and fused heterocycles (e.g., phthalazinone) enhance thermal stability but may complicate synthesis .

Functional Group Variations and Pharmacological Implications

Amide vs. Sulfonamide Linkages

  • Compound 39 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide Sulfonamide group improves electrophilic character but reduces yield (38%) compared to acetamide analogs .

Triazole and Benzofuran Replacements

  • 2a () : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
    • Benzofuran-oxadiazole hybrid shows antimicrobial activity, suggesting the main compound may share similar targets .

Key Insight : Bioisosteric replacements (e.g., triazole for oxadiazole) modulate target selectivity and pharmacokinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C)
10j C₂₅H₂₀Cl₂FN₂O₃ 507.34 192–194
4d C₁₈H₁₃ClN₄O₃S 416.84 206–208
12 () C₂₂H₂₂N₄O₂ 374.44 N/A
F356-0323 () C₂₃H₂₂N₄O₄ 434.45 N/A

Biological Activity

N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that belongs to a class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN4O2C_{15}H_{13}ClN_{4}O_{2}. The compound features a chlorophenyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties by targeting key enzymes involved in cancer cell proliferation. The mechanism of action includes:

  • Inhibition of Enzymes : Compounds like this compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification in cancer cells .

Table 1 summarizes various studies that evaluated the anticancer effects of oxadiazole derivatives:

StudyCompoundCell LineIC50 (µM)Mechanism
Oxadiazole DerivativeA549 (Lung)10.5HDAC Inhibition
Indole-linked OxadiazoleMCF7 (Breast)8.3Telomerase Inhibition
Hybrid CompoundHeLa (Cervical)6.7Thymidylate Synthase Inhibition

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of the oxadiazole ring enhances the interaction with microbial targets. For instance:

  • Broad Spectrum Activity : Compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2 presents findings on the antimicrobial activity of related compounds:

StudyCompoundMicroorganismZone of Inhibition (mm)
Oxadiazole DerivativeS. aureus15
Benzoyl OxadiazoleE. coli12
Triazole-OxadiazolePseudomonas18

Antioxidant Activity

The antioxidant potential of this compound has been assessed in several studies. Antioxidants are crucial for combating oxidative stress-related diseases.

Research findings indicate that compounds with the oxadiazole moiety exhibit significant free radical scavenging activity:

Table 3 illustrates antioxidant activities measured using DPPH and ABTS assays:

StudyCompoundDPPH IC50 (µM)ABTS IC50 (µM)
Oxadiazole Derivative2530
Related Compound2028

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how is regioselectivity achieved during indole functionalization?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving indole core functionalization, oxadiazole ring formation, and subsequent coupling with 4-chlorophenyl acetamide. For example, oxadiazole rings are often formed via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) . Regioselectivity in indole substitution (e.g., at the 1H position) is controlled by reaction temperature and catalysts like Cu(I) or Pd-based systems, as seen in analogous indole derivatives .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, the indole NH proton typically appears as a singlet near δ 10.10–13.30 ppm, while the acetamide NH resonates around δ 8.0–10.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 385.0921 for C₂₀H₁₅ClN₄O₂), and IR spectroscopy confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Q. What are the primary in vitro biological assays used to evaluate this compound’s activity?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., Bcl-2/Mcl-1 for anticancer activity ) and cytotoxicity tests (MTT assay on cancer cell lines like MCF-7 or HepG2). For example, analogs with IC₅₀ values <10 µM are prioritized for further study . Antimicrobial activity is assessed via broth microdilution against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., amine/imine forms in oxadiazole derivatives ) or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate between regioisomers by identifying spatial proximity of substituents . LC-MS/MS helps trace impurities, and recrystallization in polar solvents (e.g., ethanol/water) improves purity .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Methodological Answer : Solubility is enhanced via co-solvents (DMSO:PBS mixtures) or formulation with cyclodextrins . Stability under physiological pH (7.4) is tested via HPLC at 37°C over 24–72 hours. For hydrolytically unstable analogs, modifying the oxadiazole ring (e.g., replacing sulfur with oxygen) improves half-life .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Chloro substituents on the phenyl ring enhance lipophilicity and membrane permeability, improving anticancer activity (e.g., IC₅₀ reduction from 25 µM to 8 µM in MCF-7 cells) . Methoxy groups, however, increase metabolic stability by resisting oxidative degradation . Computational docking (AutoDock Vina) predicts binding affinities to targets like Bcl-2, guiding rational design .

Q. What advanced techniques validate the compound’s mechanism of action in modulating apoptosis pathways?

  • Methodological Answer : Western blotting detects downstream apoptosis markers (e.g., caspase-3 cleavage, BAX upregulation) in treated cells . Fluorescence polarization assays quantify binding to Bcl-2 proteins, while siRNA knockdown of target genes confirms pathway specificity . In vivo xenograft models further validate efficacy and toxicity profiles .

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